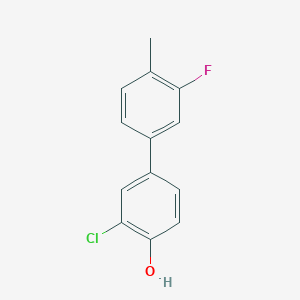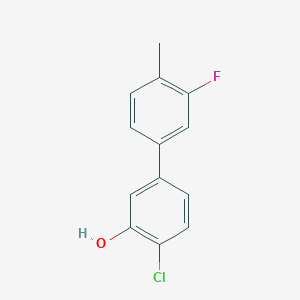
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% (CFMP) is a synthetic phenol compound with a wide range of applications in scientific research. CFMP is a relatively new compound, first synthesized in 2012, and has since been used in various research fields, including medicinal chemistry, material science, and biochemistry. CFMP is known for its unique properties, such as its high solubility in water and its low toxicity.
科学的研究の応用
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a wide range of scientific research applications. In medicinal chemistry, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used to synthesize new molecules with potential therapeutic properties. In material science, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used to synthesize polymers with unique properties. In biochemistry, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used to study the structure and function of proteins and other biomolecules.
作用機序
The mechanism of action of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the phenolic hydroxyl group of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% and the target molecule. This covalent bond is then stabilized by hydrogen bonding and other non-covalent interactions. The exact mechanism of action of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% are not fully understood. However, studies have shown that 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is not toxic to humans or other living organisms, and it has not been shown to cause any adverse effects.
実験室実験の利点と制限
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has several advantages for laboratory experiments. For example, it is highly soluble in water, which makes it easy to work with in aqueous solutions. Additionally, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is relatively non-toxic, which makes it a safe compound to work with in the laboratory. However, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% also has some limitations. For example, it is relatively expensive, which can limit its use in some experiments. Additionally, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a relatively low solubility in organic solvents, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% research. For example, further studies could be done to better understand the mechanism of action of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% and its biochemical and physiological effects. Additionally, further studies could be done to develop new synthesis methods for 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% and to develop new applications for 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. Finally, further studies could be done to develop new polymers and other materials using 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% as a starting material.
合成法
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized from the reaction of 2-chlorophenol and 3-fluoro-2-methylphenyl bromide in the presence of a base. This reaction is an example of a nucleophilic substitution reaction, where the nucleophile (2-chlorophenol) reacts with the electrophile (3-fluoro-2-methylphenyl bromide) to form 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. The reaction is carried out in an aqueous solution, which serves as a solvent and a source of hydroxide ions. The reaction is typically carried out at a temperature of 70 °C and a pH of 10-12.
特性
IUPAC Name |
2-chloro-5-(3-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-10(3-2-4-12(8)15)9-5-6-11(14)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUOHPKUHXHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685896 |
Source


|
| Record name | 4-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261891-87-5 |
Source


|
| Record name | 4-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














